molecular formula C10H15N3 B1480831 6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098142-16-4

6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480831
CAS RN: 2098142-16-4
M. Wt: 177.25 g/mol
InChI Key: SNAUUTWOFRTPED-UHFFFAOYSA-N
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Description

“6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” is a complex organic compound. It belongs to the class of imidazopyrazoles, which are heterocyclic compounds containing an imidazole ring fused to a pyrazole ring .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Pyrazole derivatives have been extensively studied for their anticancer properties. The unique structure of “6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” may interact with various biological targets, potentially inhibiting the growth of cancer cells. Research has shown that pyrazoles can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival .

Agriculture: Pesticide Development

In agriculture, pyrazole compounds are utilized in the development of pesticides. Their ability to disrupt the life cycle of pests without causing significant harm to crops makes them valuable. The tert-butyl group in the compound could enhance its lipophilicity, potentially improving its efficacy as a pesticide .

Biochemistry: Enzyme Inhibition

Pyrazole derivatives are known to inhibit enzymes like phosphodiesterases (PDEs), which play a role in cellular signaling. “6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole” could be explored as a PDE inhibitor, offering therapeutic applications in diseases where signaling pathways are dysregulated .

Organic Synthesis: Catalyst Development

The imidazo[1,2-b]pyrazole framework can serve as a ligand in catalysis. It could be involved in the development of new catalysts for organic synthesis reactions, such as cross-coupling reactions, which are fundamental in constructing complex organic molecules .

Safety and Hazards

The safety data sheet for a similar compound, “1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

6-tert-butyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-10(2,3)8-7-9-12(4)5-6-13(9)11-8/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAUUTWOFRTPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=CN(C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-1-methyl-1H-imidazo[1,2-b]pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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